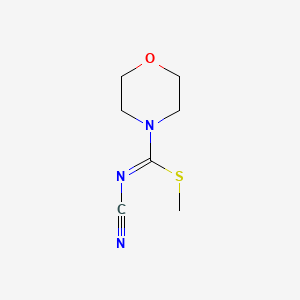![molecular formula C12H13F2NO B2877956 N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide CAS No. 1183100-17-5](/img/structure/B2877956.png)
N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide” is a fluorinated chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .
Synthesis Analysis
This compound was synthesized in a 90% yield and crystallized by a slow evaporation technique .Molecular Structure Analysis
The fluorinated chalcone crystallized in a centrosymmetric space group P 2 1 / c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact . The crystalline environment was simulated through the supermolecule approach where a bulk with 378,000 atoms was built .Chemical Reactions Analysis
The electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G (d,p) level as a function of the electric field frequency . Molecular theoretical calculations such as infrared spectrum assignments, frontier molecular orbital analysis, and MEP were implemented, revealing that the most positive region is around the hydrogen atoms of the aromatic rings, and electrophilic attack occurs on the carbonyl group .Physical And Chemical Properties Analysis
The macroscopic parameters such as linear refractive index and third-order nonlinear susceptibility ( χ(3)) were calculated, and the results were compared with experimental data obtained from the literature . The χ(3) -value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .Scientific Research Applications
Fluorine-Containing Compounds in Synthetic Chemistry
19F NMR Studies : Research involving fluorine-containing compounds, such as N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide derivatives, often focuses on their unique reactivity and properties. For example, 19F NMR studies have been utilized to understand the behavior of Diels-Alder adducts with hindered rotation around N-C bonds, indicating the significant role fluorine atoms play in influencing molecular dynamics and structural characteristics (Bynum et al., 1998).
Nucleophilic Vinylic Substitution (S(N)V) Reaction : The presence of fluorine atoms in compounds like gem-difluoroenamides has been explored for the synthesis of fluorinated heterocycles. These fluorine atoms provide unique electrophilic reactivity, facilitating the formation of 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones, showcasing the versatility of fluorine in synthetic organic chemistry (Meiresonne et al., 2015).
Material Science and Polymer Chemistry
Furanic-Aliphatic Polyamides : The application of fluorinated enamides in the development of sustainable polymeric materials has been investigated. Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides represent a promising class of materials with potential as sustainable alternatives to polyphthalamides, highlighting the role of fluorinated components in enhancing material properties (Jiang et al., 2015).
Enzymatic Polymerization : The enzymatic polymerization of these materials indicates a significant increase in molecular weights with the concentration of catalysts, providing insights into the synthesis of high-performance materials with commercial interest. This emphasizes the utility of fluorine-containing compounds in developing advanced materials through green chemistry approaches.
properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-3-12(16)15-8(2)7-9-10(13)5-4-6-11(9)14/h3-6,8H,1,7H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCKYHNLGMTHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2877873.png)

![(E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2877875.png)
![Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2877876.png)

![2-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2877880.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2877883.png)
![1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2877884.png)
![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone](/img/structure/B2877886.png)




